molecular formula C15H14ClN3S B1200873 3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline

3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline

Cat. No. B1200873
M. Wt: 303.8 g/mol
InChI Key: FDLVLPJOYWAMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline is an aryl sulfide.

Scientific Research Applications

DNA-Binding Studies and Antioxidant Activities

  • Application : The compound's derivative is used in creating silver(I) complexes, which exhibit DNA-binding properties and potential as antioxidants.
  • Details : The ligand bis(N-ethylbenzimidazol-2-ylmethyl)aniline, a derivative, forms part of novel silver(I) complexes. These complexes show an intercalation mode of DNA-binding and possess significant potential in scavenging hydroxyl and superoxide radicals in vitro, indicating antioxidant capabilities (Wu et al., 2014).

Synthesis of Heterocyclic Compounds

  • Application : Used in the synthesis of various heterocyclic compounds with potential biological and pharmacological activities.
  • Details : Anilines including derivatives of 3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline have been used to synthesize benzothiazoles, showing potential antibacterial, antifungal, and anti-inflammatory activities (Chaitanya, Nagendrappa, & Vaidya, 2010).

Corrosion Inhibition

  • Application : Derivatives are used as corrosion inhibitors for metals in acidic environments.
  • Details : Compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, which share structural similarities with the compound , have been studied for their efficiency in preventing corrosion of mild steel in acidic media (Daoud et al., 2014).

properties

Product Name

3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline

Molecular Formula

C15H14ClN3S

Molecular Weight

303.8 g/mol

IUPAC Name

3-chloro-4-(1-ethylbenzimidazol-2-yl)sulfanylaniline

InChI

InChI=1S/C15H14ClN3S/c1-2-19-13-6-4-3-5-12(13)18-15(19)20-14-8-7-10(17)9-11(14)16/h3-9H,2,17H2,1H3

InChI Key

FDLVLPJOYWAMMU-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1SC3=C(C=C(C=C3)N)Cl

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline
Reactant of Route 4
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline
Reactant of Route 5
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline
Reactant of Route 6
3-Chloro-4-[(1-ethyl-2-benzimidazolyl)thio]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.